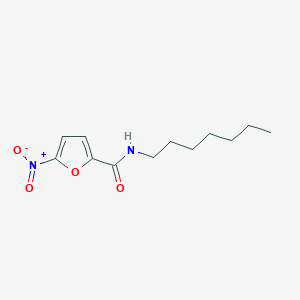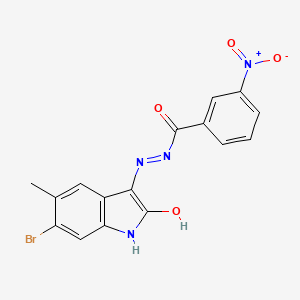
n-(4-Bromophenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromophenyl)-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the phenyl ring and a nitro group attached to the benzamide structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-3-nitrobenzamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This is usually done by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The bromine atom is introduced into the phenyl ring through bromination. This can be achieved by treating the compound with bromine in the presence of a catalyst such as iron or aluminum bromide.
Amidation: The final step involves the formation of the amide bond. This is typically done by reacting the brominated nitrobenzene with an amine, such as aniline, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: N-(4-Bromophenyl)-3-nitrobenzamide can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.
Substitution: The bromine atom can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry: N-(4-Bromophenyl)-3-nitrobenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study the effects of brominated and nitro-substituted benzamides on biological systems. It is also used in the development of new drugs and pharmaceuticals.
Medicine: this compound has potential applications in medicinal chemistry. It is studied for its potential as an anticancer agent and as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(4-Bromophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromine atom can also participate in halogen bonding interactions with biological molecules. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects.
類似化合物との比較
- N-(4-Bromophenyl)-2-nitrobenzamide
- N-(4-Bromophenyl)-4-nitrobenzamide
- N-(4-Chlorophenyl)-3-nitrobenzamide
Comparison: N-(4-Bromophenyl)-3-nitrobenzamide is unique due to the specific positioning of the bromine and nitro groups on the benzamide structure. This positioning can influence its reactivity and interactions with biological molecules. Compared to similar compounds, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for research and development.
特性
CAS番号 |
99514-88-2 |
|---|---|
分子式 |
C13H9BrN2O3 |
分子量 |
321.13 g/mol |
IUPAC名 |
N-(4-bromophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H9BrN2O3/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(8-9)16(18)19/h1-8H,(H,15,17) |
InChIキー |
BCNOELQOESJJCH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(2E)-2-[4-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-5-nitropyridine](/img/structure/B11694752.png)



![2-phenyl-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11694763.png)
![(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11694765.png)
![(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11694769.png)
![5-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-tetrazole](/img/structure/B11694774.png)
![(2E,5Z)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11694789.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11694802.png)

![2-chloro-5-iodo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11694806.png)
![2-chloro-5-[(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11694808.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694824.png)
